molecular formula C12H12FNO5 B606236 (2Z)-3-{[(4-Fluorophenyl)methyl](methoxy)carbamoyl}-2-hydroxyprop-2-enoic acid CAS No. 543730-41-2

(2Z)-3-{[(4-Fluorophenyl)methyl](methoxy)carbamoyl}-2-hydroxyprop-2-enoic acid

Cat. No. B606236
M. Wt: 269.2284
InChI Key: GACIOSIZKMLELV-POHAHGRESA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the compound and their arrangement.



Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with various reagents, stability under different conditions, and the products formed during these reactions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties can include acidity or basicity, reactivity with other substances, and redox potential.


Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Transformation

    The compound (2Z)-3-{(4-Fluorophenyl)methylcarbamoyl}-2-hydroxyprop-2-enoic acid can be synthesized through various chemical reactions. For instance, a related compound, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, was synthesized via the reaction of pentafluoroacetophenone with dimethyl oxalate, showcasing the chemical versatility and potential transformations of similar compounds (Pimenova et al., 2003).

  • Structural and Chemical Analysis

    Advanced techniques like X-ray crystallography, spectroscopy, and quantum chemical calculations are utilized to characterize compounds with similar structures. For example, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was investigated using these methods, providing insights into molecular interactions and stability, which are crucial for understanding the properties of such compounds (Venkatesan et al., 2016).

  • Biochemical Applications

    A related compound, 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, has been studied for its potential as a potent inhibitor of kynurenine-3-hydroxylase, indicating a significant role in neuroprotective strategies. This highlights the potential biomedical applications of compounds with similar structures (Drysdale et al., 2000).

  • Synthetic Applications

    The compound and its analogs can be utilized in the synthesis of various complex structures. For example, the synthesis of enamides using a stereospecific route can involve compounds with similar structural elements, demonstrating their utility in organic synthesis (Brettle & Mosedale, 1988).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. This can include toxicity, flammability, environmental impact, and necessary safety precautions.


Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.


properties

IUPAC Name

(Z)-4-[(4-fluorophenyl)methyl-methoxyamino]-2-hydroxy-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO5/c1-19-14(11(16)6-10(15)12(17)18)7-8-2-4-9(13)5-3-8/h2-6,15H,7H2,1H3,(H,17,18)/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACIOSIZKMLELV-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON(CC1=CC=C(C=C1)F)C(=O)C=C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON(CC1=CC=C(C=C1)F)C(=O)/C=C(/C(=O)O)\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-{[(4-Fluorophenyl)methyl](methoxy)carbamoyl}-2-hydroxyprop-2-enoic acid

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2-(2,2-dimethyl-5-oxo-[1,3]dioxolan-4-ylidene)-N-(4-fluoro-benzyl)-N-methoxy-acetamide (3.65 g, 11.8 mmol) in tetrahydrofuran (150 ml) was treated at 15° C. with 35 ml (35 mmol) of 1 M aqueous sodium hydroxide. After 30 minutes, the reaction mixture was acidified with 1N hydrochloric acid (65 ml) and extracted with ethyl acetate. The organic phase was washed with brine, dried (magnesium sulfate) and evaporated in vacuo to give a white solid. Recrystallization from ethyl acetate and hexane gave 3.04 g (96% yield) of the title material as white needles; mp 129° C. (dec.). 1HNMR 400 MHz (CDCl3) δ (ppm): 3.73 (3H, s), 4.84 (2H, s), 6.57 (1H, s), 7.07 (2H, mn), 7.34 (2H, m). 13CNMR (enol form) 125 MHz (DMSO-d6) δ (ppm): 47.08, 63.05, 93.35, 130.61, 130.83, 130.90, 132.86, 132.89, 133.14, 133.16, 161.02, 161.38, 163.32, 163.81, 170.97. Anal. calcd for C12H12FNO5: C, 53.53; H, 4.49; N, 5.20; Found: C, 53.78; H, 4.30; N, 4.90.
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Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z)-3-{[(4-Fluorophenyl)methyl](methoxy)carbamoyl}-2-hydroxyprop-2-enoic acid
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(2Z)-3-{[(4-Fluorophenyl)methyl](methoxy)carbamoyl}-2-hydroxyprop-2-enoic acid
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(2Z)-3-{[(4-Fluorophenyl)methyl](methoxy)carbamoyl}-2-hydroxyprop-2-enoic acid
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(2Z)-3-{[(4-Fluorophenyl)methyl](methoxy)carbamoyl}-2-hydroxyprop-2-enoic acid
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(2Z)-3-{[(4-Fluorophenyl)methyl](methoxy)carbamoyl}-2-hydroxyprop-2-enoic acid
Reactant of Route 6
(2Z)-3-{[(4-Fluorophenyl)methyl](methoxy)carbamoyl}-2-hydroxyprop-2-enoic acid

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